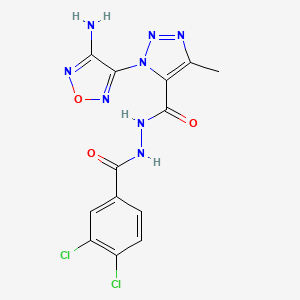
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dichlorobenzoyl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE is a complex organic compound featuring multiple functional groups, including oxadiazole, triazole, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring:
Coupling of the benzohydrazide moiety: This step involves the reaction of the triazole-oxadiazole intermediate with 3,4-dichlorobenzohydrazide under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different functional groups.
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Contains the oxadiazole ring but lacks the triazole and benzohydrazide moieties.
Uniqueness
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBONYL]-3,4-DICHLOROBENZOHYDRAZIDE is unique due to its combination of oxadiazole, triazole, and benzohydrazide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10Cl2N8O3 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dichlorobenzoyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C13H10Cl2N8O3/c1-5-9(23(22-17-5)11-10(16)20-26-21-11)13(25)19-18-12(24)6-2-3-7(14)8(15)4-6/h2-4H,1H3,(H2,16,20)(H,18,24)(H,19,25) |
InChI Key |
ZQHADAHYQFTKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


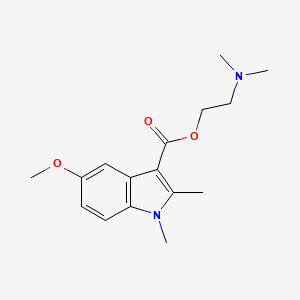
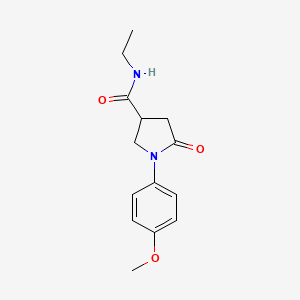
![(4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11524080.png)
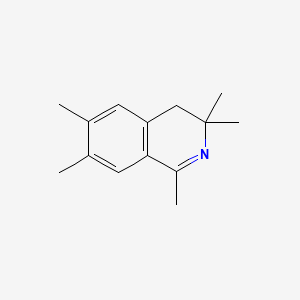
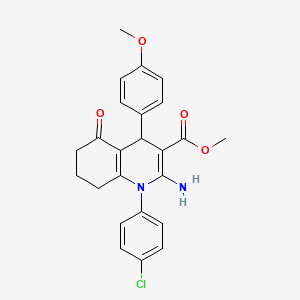
![1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11524112.png)

![4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate](/img/structure/B11524116.png)
![N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11524119.png)
![13-phenyl-11,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,13,16-heptaene](/img/structure/B11524127.png)
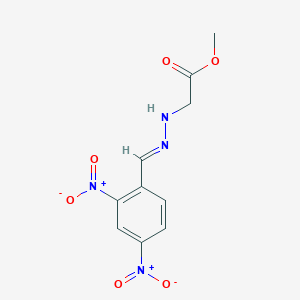
![2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11524144.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(sulfanediylethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11524145.png)

